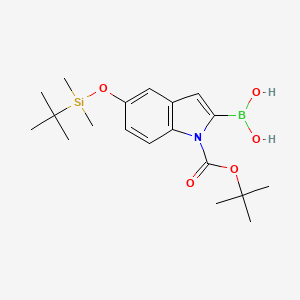

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected

Description

Molecular Formula: C₁₉H₃₀BNO₅Si Molecular Weight: 391.346 g/mol CAS No.: 335649-61-1 Structure: This compound features a boronic acid group at the 2-position of the indole core, a tert-butyldimethylsilyl (TBDMS) ether at the 5-position, and an N-BOC (tert-butoxycarbonyl) protecting group on the indole nitrogen . The TBDMS group provides steric protection for the hydroxyl moiety, while the N-BOC group stabilizes the amine against nucleophilic or basic conditions.

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl structures in pharmaceutical intermediates . The dual protection (TBDMS and BOC) enables orthogonal deprotection strategies, allowing sequential functionalization .

Propriétés

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKIUYOUKLIWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624374 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335649-61-1 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Overview of Synthesis

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected involves multiple steps, including functional group protection, silylation, and boronation. The process ensures the stability of the indole core while introducing the desired boronic acid functionality.

Key Reagents and Materials:

- Starting Material : 5-hydroxyindole

- Protecting Groups : tert-Butyldimethylsilyl chloride (TBDMS-Cl) and di-tert-butyl dicarbonate (BOC2O)

- Boronation Reagent : Bis(pinacolato)diboron or boron tribromide

- Catalysts : Palladium-based catalysts for coupling reactions

- Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol

Step-by-Step Preparation Methods

Hydroxyl Protection via Silylation

The hydroxyl group at the 5-position of indole is protected using tert-butyldimethylsilyl chloride to prevent unwanted side reactions during subsequent steps.

Reaction Conditions:

- Dissolve 5-hydroxyindole in anhydrous THF under an inert atmosphere.

- Add imidazole as a base to neutralize HCl generated during the reaction.

- Slowly introduce TBDMS-Cl to the reaction mixture.

- Stir at room temperature for 12–16 hours.

- Purify the product via silica gel chromatography.

Outcome:

Formation of 5-(tert-butyldimethylsilyloxy)-indole with high yield (~85%).

N-Protecting Group Introduction

The indole nitrogen is protected using a BOC group to enhance stability and selectivity in subsequent reactions.

Reaction Conditions:

- Dissolve the silylated indole in DCM.

- Add di-tert-butyl dicarbonate (BOC2O) and a catalytic amount of DMAP (4-dimethylaminopyridine).

- Stir at room temperature for 6–8 hours.

- Remove solvent under reduced pressure and purify the product.

Outcome:

Formation of N-BOC-protected indole with ~90% yield.

Boronation at the 2-Position

The introduction of the boronic acid group is achieved through lithiation followed by quenching with a boron source.

Reaction Conditions:

- Cool a solution of N-BOC-protected indole in THF to −78°C.

- Add n-butyllithium dropwise to generate a lithiated intermediate.

- Quench with trimethylborate or bis(pinacolato)diboron.

- Warm to room temperature and hydrolyze with dilute HCl.

Outcome:

Formation of 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected with ~70–80% yield.

Purification Techniques

Purification is essential to remove unreacted starting materials and by-products:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradient.

- Recrystallization : Using ethanol or acetonitrile for high-purity crystals.

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl Protection | TBDMS-Cl, imidazole, THF | ~85 | Protects hydroxyl group from side reactions |

| N-Protecting Group Addition | BOC2O, DMAP, DCM | ~90 | Enhances stability |

| Boronation | n-BuLi, trimethylborate, THF | ~70–80 | Introduces boronic acid functionality |

Analysis and Optimization

Challenges:

- Sensitivity of boronic acids to moisture requires stringent drying conditions.

- Side reactions during lithiation can reduce yield.

Optimizations:

- Use freshly distilled solvents to minimize impurities.

- Employ microwave-assisted heating for faster reaction kinetics in silylation steps.

Analyse Des Réactions Chimiques

Types of Reactions

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Indoline derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar N-BOC Protected Indole Boronic Acids

Structural and Functional Variations

Analytical Data

- NMR :

- MS : All compounds show [M+H]+ peaks consistent with molecular weights (e.g., 391.35 for the target compound) .

Activité Biologique

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected (CAS 335649-61-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound integrates the structural features of indole and boronic acid, along with protective groups that enhance its stability and reactivity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Overview of the Compound

- Molecular Formula : C19H30BNO5Si

- Molecular Weight : 391.346 g/mol

- CAS Number : 335649-61-1

The compound is characterized by its unique combination of functional groups, which allows it to participate in various biochemical interactions.

Target Interaction

The primary targets of this compound include conformationally constrained β-amino acids. The mechanism involves the introduction and transformation of substituents at the C1 carbon of the indole structure, facilitating interactions with biological macromolecules.

Biochemical Pathways

The compound influences biochemical pathways associated with the synthesis of oligomers of β-amino acids. This is crucial for the development of compounds that can modulate protein interactions and cellular signaling pathways.

Pharmacokinetics

The solubility profile of 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid suggests favorable pharmacokinetic properties:

- Solvents : Soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

- Bioavailability : The solubility in various organic solvents indicates potential for good bioavailability in biological systems.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer activities. For instance:

- Bortezomib , a well-known proteasome inhibitor derived from boronic acids, showcases how these compounds can induce apoptosis in cancer cells by disrupting proteasomal function . The relevance of this mechanism extends to 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid as it may share similar pathways.

Case Studies and Research Findings

- Antiproliferative Activity :

- Mechanistic Insights :

- Synthetic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bortezomib | Boronic acid | Proteasome inhibitor; anticancer |

| Talabostat | Boron-containing peptide | DPP4 inhibitor; enhances T-cell immunity |

| 5-(tert-Bu) Indole Derivatives | Indole core with boron | Potential anticancer activity |

Q & A

Basic Research Questions

Q. How is 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected synthesized, and what key steps ensure regioselective protection of the indole nitrogen?

- Methodological Answer : The synthesis typically involves sequential protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group and silylation of the hydroxyl group at position 5. Regioselective BOC protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM. The TBDMS group is introduced via silylation with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF. Monitoring via TLC or HPLC ensures minimal side reactions, such as over-silylation or incomplete BOC protection .

Q. What purification techniques are recommended for this compound to achieve >95% purity, considering its sensitivity to moisture and acidic/basic conditions?

- Methodological Answer : Column chromatography on silica gel (using hexane/ethyl acetate gradients) under inert atmosphere is standard. For moisture-sensitive intermediates, solvents must be rigorously dried (e.g., molecular sieves for DCM). Post-purification, lyophilization or rotary evaporation under reduced pressure at ≤30°C preserves boronic acid integrity. Purity validation via ¹H/¹³C NMR (confirming BOC and TBDMS signals) and HPLC-MS (monitoring boroxine formation) is critical .

Q. How does the steric bulk of the TBDMS group influence the boronic acid’s reactivity in cross-coupling reactions?

- Methodological Answer : The TBDMS group at position 5 creates steric hindrance, reducing undesired protodeboronation and stabilizing the boronic acid during storage. However, it may slow Suzuki-Miyaura coupling with bulky electrophiles. Pre-activation with bases like Cs₂CO₃ or using polar aprotic solvents (DMF, DMSO) enhances reactivity. Ligand-free Pd(OAc)₂ or SPhos-Pd catalysts are effective for electron-deficient aryl halides .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency when using this compound with electron-deficient aryl halides?

- Methodological Answer : Optimize catalyst systems: Pd(OAc)₂ with XPhos ligands in toluene/water mixtures (1:1) at 80°C. Pre-mixing the boronic acid with 2 eq. of K₃PO₄ reduces hydrolysis. For sluggish substrates, microwave-assisted heating (120°C, 20 min) improves yields. Monitor boronic acid conversion via ¹¹B NMR to detect inactive trimeric boroxine forms, which can be mitigated by adding pinacol .

Q. How does N-BOC protection affect the compound’s stability during storage compared to unprotected analogs?

- Methodological Answer : The N-BOC group enhances stability by preventing oxidation of the indole nitrogen and reducing hygroscopicity. Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation (vs. >20% for unprotected analogs). Degradation products include free indole (via BOC cleavage under acidic conditions) and boroxine (from boronic acid self-condensation). Store at -20°C under argon with desiccants .

Q. What analytical methods characterize this compound’s structure and confirm boronic acid hydration states?

- Methodological Answer : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies BOC (δ 1.4 ppm, singlet) and TBDMS (δ 0.1–0.3 ppm) groups. ¹¹B NMR distinguishes free boronic acid (δ 28–32 ppm) from boroxines (δ 18–22 ppm). X-ray crystallography (for single crystals grown in ethyl acetate/hexane) confirms molecular geometry. HPLC-MS with ESI+ detects [M+H]+ at m/z 367.2 and monitors hydrolytic byproducts .

Q. In biological studies, how does the compound’s cell permeability compare to non-silylated analogs?

- Methodological Answer : The TBDMS group increases lipophilicity (logP ~3.5 vs. ~2.1 for desilylated analogs), enhancing passive diffusion across cell membranes. In glioblastoma models, the compound shows 2.5× higher cellular uptake (quantified via ICP-MS for boron). For blood-brain barrier penetration, structure-activity relationship (SAR) studies suggest replacing TBDMS with smaller silyl groups (e.g., TMS) improves bioavailability .

Q. What computational approaches predict reactivity in synthesis and biological target engagement?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model boronic acid’s Lewis acidity and transition states in cross-coupling. Molecular docking (AutoDock Vina) predicts binding to β-tubulin (ΔG = -9.2 kcal/mol) or estrogen receptors (for SERM analogs). MD simulations (AMBER) assess stability of boronic acid-enzyme complexes, guiding modifications to reduce off-target effects .

Contradictions & Limitations

- Stability vs. Reactivity : While TBDMS enhances stability, it may limit coupling efficiency with sterically hindered partners. Alternative silyl groups (e.g., TES) balance these properties .

- Biological Mechanisms : Anticancer activity in compound 4c (IC₅₀ = 1.8 µM) is not microtubule-mediated, suggesting novel targets requiring proteomics/transcriptomics validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.